molecular formula C15H11ClF2N4O2S B4551182 4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4551182
M. Wt: 384.8 g/mol
InChI Key: JQFCRAPJWMPXLQ-FBCYGCLPSA-N
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Description

4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a difluoromethyl group, and a chlorophenoxy moiety

Scientific Research Applications

4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction temperature and residence time, which are critical for the successful synthesis of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and difluoromethyl-containing compounds. Examples are:

Uniqueness

What sets 4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(E)-[5-[(3-chlorophenoxy)methyl]furan-2-yl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N4O2S/c16-9-2-1-3-10(6-9)23-8-12-5-4-11(24-12)7-19-22-14(13(17)18)20-21-15(22)25/h1-7,13H,8H2,(H,21,25)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFCRAPJWMPXLQ-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C=NN3C(=NNC3=S)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)/C=N/N3C(=NNC3=S)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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